N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is a synthetic peptide compound. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino terminus of the peptide chain. This compound is often used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine typically involves the stepwise coupling of protected amino acids. The benzyloxycarbonyl group is introduced to protect the amino group of L-phenylalanine. The synthesis proceeds through the following steps:
Protection of L-phenylalanine: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling with L-alanine: The protected L-phenylalanine is then coupled with L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Addition of L-serine: Finally, the dipeptide is coupled with L-serine under similar conditions to obtain the desired tripeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into its constituent amino acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Deprotection: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst, while TFA is used for acidolytic deprotection.
Coupling: DCC and HOBt are common coupling reagents used in peptide synthesis.
Major Products Formed
Hydrolysis: Yields the individual amino acids L-phenylalanine, L-alanine, and L-serine.
Deprotection: Produces the free amino group of L-phenylalanine.
Coupling: Forms longer peptide chains depending on the amino acids or peptides used in the reaction.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: Employed in studies of enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicinal Chemistry: Investigated for its potential use in developing peptide-based therapeutics.
Industrial Applications: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is primarily related to its role as a peptide intermediate. It can interact with enzymes and other proteins, influencing their activity and function. The benzyloxycarbonyl group provides stability during synthesis and can be removed to expose the active amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide
Uniqueness
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and reactivity, making it a valuable intermediate in peptide synthesis. Its specific sequence also allows for targeted interactions in biological studies, distinguishing it from other similar compounds.
Properties
CAS No. |
820239-50-7 |
---|---|
Molecular Formula |
C23H27N3O7 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H27N3O7/c1-15(20(28)25-19(13-27)22(30)31)24-21(29)18(12-16-8-4-2-5-9-16)26-23(32)33-14-17-10-6-3-7-11-17/h2-11,15,18-19,27H,12-14H2,1H3,(H,24,29)(H,25,28)(H,26,32)(H,30,31)/t15-,18-,19-/m0/s1 |
InChI Key |
CBLJCUJNMLSBPR-SNRMKQJTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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